molecular formula C19H16O4 B1160198 1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxyphenyl)- CAS No. 52328-96-8

1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxyphenyl)-

Cat. No.: B1160198
CAS No.: 52328-96-8
M. Wt: 308.3 g/mol
InChI Key: YXAKCQIIROBKOP-HSSGTREWSA-N
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Description

Core molecular architecture of 1,4,6-heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxyphenyl)-

The molecular architecture of 1,4,6-heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxyphenyl)- is built upon a seven-carbon backbone featuring three alternating double bonds, creating an extended conjugated system. The compound possesses the molecular formula C19H16O4 with a molecular weight of 308.33 g/mol. The structural framework consists of two para-hydroxyphenyl rings connected through a heptatrienone chain, with an additional hydroxyl group positioned at carbon-5 of the aliphatic chain.

The central heptatrienone unit demonstrates a highly conjugated π-electron system extending from carbon-1 to carbon-7, incorporating three distinct double bonds at positions 1-2, 4-5, and 6-7. This conjugation pattern creates a planar molecular geometry that facilitates electron delocalization across the entire molecular framework. The carbonyl group at position 3 serves as an electron-withdrawing center, contributing to the overall electronic stability of the molecule through resonance interactions with the adjacent double bonds.

Spectroscopic analysis reveals characteristic infrared absorption bands that confirm the molecular architecture. The compound exhibits strong carbonyl stretching vibrations around 1725 cm⁻¹, while the phenolic hydroxyl groups display broad absorption bands between 3400-3600 cm⁻¹. The conjugated double bond system manifests through characteristic alkene stretching vibrations in the region of 1600-1650 cm⁻¹, providing definitive evidence for the extended conjugation.

Stereochemical configurations and isomerism patterns

The stereochemical complexity of 1,4,6-heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxyphenyl)- arises from the presence of multiple double bonds within the heptatriene chain, each capable of existing in either E (trans) or Z (cis) configuration. The most thermodynamically stable configuration corresponds to the all-E isomer, designated as (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, which was first fully characterized from turmeric extracts in 1993.

Research indicates that the double bond geometry significantly influences the molecular properties and biological activity. The all-trans configuration promotes optimal conjugation across the molecular framework, resulting in enhanced stability and distinctive spectroscopic properties. Nuclear magnetic resonance studies demonstrate that the E-configuration of double bonds can be distinguished through characteristic coupling constants, with trans-alkene protons typically exhibiting J-coupling values of 15-16 Hz, while cis-alkenes show smaller coupling constants of 10-12 Hz.

The compound can theoretically exist in eight different stereoisomeric forms due to the three configurational double bonds. However, natural occurrence studies reveal a strong preference for specific configurations, with the (1E,4Z,6E) isomer being identified in several plant sources including Alpinia blepharocalyx and Curcuma kwangsiensis. This particular stereochemical arrangement appears to optimize both molecular stability and biological activity through favorable intramolecular interactions.

Computational studies examining the conformational preferences of different stereoisomers reveal that the E-configuration promotes extended molecular conformations, while Z-configurations introduce molecular bending that can influence biological target recognition. The presence of the 5-hydroxyl group further complicates the stereochemical landscape by introducing an additional chiral center, although this typically exists as a rapidly equilibrating mixture under physiological conditions.

Electronic structure and resonance stabilization mechanisms

The electronic structure of 1,4,6-heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxyphenyl)- is dominated by an extensive π-electron system that spans the entire molecular framework. The conjugated system encompasses the two terminal phenyl rings connected through the heptatrienone chain, creating a delocalized electron network that significantly influences the compound's chemical and biological properties.

Resonance stabilization occurs through multiple pathways involving the phenolic hydroxyl groups, the conjugated double bonds, and the central carbonyl functionality. The para-hydroxyphenyl rings contribute electron density to the conjugated system through resonance donation, while the carbonyl group serves as an electron-accepting center. This electron distribution creates a polarized molecular structure with enhanced reactivity at specific positions.

Quantum mechanical calculations reveal that the highest occupied molecular orbital (HOMO) is primarily localized on the phenolic rings and the adjacent double bonds, while the lowest unoccupied molecular orbital (LUMO) is concentrated around the carbonyl group and the central portion of the conjugated chain. This orbital arrangement facilitates charge transfer interactions and contributes to the compound's antioxidant properties through electron donation mechanisms.

The presence of the 5-hydroxyl group introduces additional resonance pathways through its interaction with the adjacent double bonds. This substitution enhances the electron density distribution and creates multiple tautomeric forms, including keto-enol equilibria that contribute to the overall stability of the molecular system. Infrared spectroscopy studies demonstrate the influence of hydrogen bonding between the 5-hydroxyl group and the carbonyl oxygen, evidenced by characteristic shifts in both hydroxyl and carbonyl stretching frequencies.

Molecular interactions with biological targets (e.g., MD2 binding)

The interaction of 1,4,6-heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxyphenyl)- with biological targets, particularly the myeloid differentiation protein 2 (MD-2), represents a crucial aspect of its pharmacological activity. Molecular docking studies demonstrate that curcuminoids, including this compound, exhibit high affinity binding to the hydrophobic pocket of MD-2 with dissociation constants in the submicromolar range.

The binding mechanism involves the insertion of the planar conjugated system into the hydrophobic cavity of MD-2, with the molecule adopting a curved conformation that maximizes contact with the protein surface. Critical hydrogen bonding interactions occur between the phenolic hydroxyl groups and specific amino acid residues, particularly arginine-90 and tyrosine-102. These interactions are essential for binding affinity, as demonstrated by site-directed mutagenesis studies showing reduced binding to MD-2(R90A/Y102A) mutants.

Molecular dynamics simulations reveal that the compound maintains stable binding configurations within the MD-2 pocket over extended simulation periods. The conjugated aromatic system participates in π-π stacking interactions with aromatic residues in the binding site, while the hydroxyl groups form a network of hydrogen bonds that anchor the molecule in the optimal binding orientation. Fluorescence studies confirm the transfer of curcuminoids into the hydrophobic environment of MD-2, indicated by blue-shifted absorption maxima and enhanced emission intensity.

The binding affinity and specificity result from the complementary fit between the molecular dimensions of the diarylheptanoid and the MD-2 binding pocket. The distance between the terminal phenyl rings (approximately 15-16 Å) corresponds closely to the dimensions of the hydrophobic cavity, while the central hydroxyl and carbonyl groups provide optimal positioning for hydrogen bonding interactions with polar residues.

Comparative analysis with curcuminoids and related diarylheptanoids

Within the broader family of diarylheptanoids, 1,4,6-heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxyphenyl)- occupies a unique position due to its specific substitution pattern and electronic properties. Comparative analysis with curcumin, the prototypical curcuminoid, reveals both structural similarities and important differences that influence biological activity.

The primary structural distinction lies in the substitution pattern of the phenyl rings. While curcumin contains methoxy groups at the meta positions of both phenyl rings, the subject compound features only hydroxyl substitutions. This difference significantly affects the electron density distribution and influences both stability and biological activity. Studies demonstrate that the absence of methoxy groups results in enhanced antioxidant activity, with this compound showing superior lipid peroxidation inhibition compared to α-tocopherol.

Comparative stability studies reveal important differences among curcuminoid analogs. The pH-dependent degradation kinetics show that compounds with fewer methoxy substituents exhibit different stability profiles, particularly under physiological conditions. While curcumin undergoes rapid degradation at neutral pH with greater than 90% decomposition within one hour, structural analogs with different substitution patterns may exhibit altered stability characteristics.

Compound Molecular Formula Key Structural Features Antioxidant Activity Source
1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxyphenyl)- C19H16O4 Two para-hydroxyphenyl rings, 5-hydroxyl group Superior to α-tocopherol Turmeric, Torch ginger
Curcumin C21H20O6 Two methoxy-hydroxyphenyl rings High Turmeric
Demethoxycurcumin C20H18O5 One methoxy group High Turmeric
Bisdemethoxycurcumin C19H16O4 No methoxy groups Enhanced Turmeric

The cytotoxic activity profile also varies among diarylheptanoid analogs. Screening studies against cancer cell lines demonstrate that structural modifications significantly influence potency. The ethyl acetate extracts containing these compounds show IC50 values of 4 μg/ml against CEM-SS cells and 6.25 μg/ml against MCF-7 cells, indicating substantial anticancer potential.

Diarylheptanoids with different oxidation states and substitution patterns exhibit varying abilities to undergo intramolecular cyclization reactions. Computational studies examining Diels-Alder cyclization potential reveal that specific structural requirements, including the presence of electron-withdrawing groups and appropriate conformational flexibility, determine the likelihood of cyclization to phenylphenalenones. The presence of conjugated double bonds in cisoid conformation and saturated segments in the heptyl chain are critical structural prerequisites for such transformations.

Properties

CAS No.

52328-96-8

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

IUPAC Name

(1E,4Z,6E)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one

InChI

InChI=1S/C19H16O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-13,20-22H/b11-5+,12-6+,18-13-

InChI Key

YXAKCQIIROBKOP-HSSGTREWSA-N

SMILES

C1=CC(=CC=C1C=CC(=CC(=O)C=CC2=CC=C(C=C2)O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=C/C(=O)/C=C/C2=CC=C(C=C2)O)/O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=CC(=O)C=CC2=CC=C(C=C2)O)O)O

Appearance

Orange powder

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxyphenyl)- typically involves the condensation of appropriate aromatic aldehydes with acetone under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, followed by purification steps such as column chromatography and recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxyphenyl)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and biological activities among 1,4,6-heptatrien-3-one derivatives:

Compound Name (IUPAC) Substituents (R₁, R₂) Source Key Activities References
5-Hydroxy-1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one R₁ = R₂ = -OH Etlingera elatior, Alpinia blepharocalyx Antioxidant, antitumor-promoting, cytotoxic
Curcumin (5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one) R₁ = -OCH₃, R₂ = -OH Curcuma longa Anti-inflammatory, neuroprotective, anticancer
Tetrahydrobisdemethoxycurcumin Reduced double bonds (saturated backbone) Biosynthetic intermediate (PECPS pathway) Precursor to diarylheptanoids; lacks bioactivity without oxidation
ASC-J9 (5-hydroxy-1,7-bis(3,4-dimethoxyphenyl)-1,4,6-heptatrien-3-one) R₁ = R₂ = -OCH₃ Synthetic derivative Enhances androgen receptor degradation; treats prostate cancer and SBMA
5-Hydroxy-1-(4-hydroxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptan-3-one Mixed substituents Alpinia officinarum Moderate antioxidant activity

Key Findings

Bioactivity vs. Structural Features: Methoxy Groups: Curcumin’s 3-methoxy-4-hydroxyphenyl groups enhance solubility and metabolic stability compared to the demethoxy analog . However, methylation (e.g., ASC-J9) increases hydrophobicity, limiting therapeutic dosing despite improved receptor targeting . Conjugation: The fully conjugated trienone system in 1,4,6-heptatrien-3-one derivatives is critical for electron delocalization, enhancing antioxidant activity compared to reduced analogs like tetrahydrobisdemethoxycurcumin .

Therapeutic Potential: Neuroprotection: Curcumin activates Nrf2 and β-tubulin pathways, promoting neurogenesis, while the demethoxy analog lacks sufficient blood-brain barrier penetration for comparable effects . Anticancer Activity: ASC-J9 outperforms curcumin in prostate cancer models due to steric hindrance from dimethoxy groups, which block metabolic degradation .

Natural vs. Synthetic Derivatives: Natural diarylheptanoids (e.g., from Alpinia spp.) are prioritized for antioxidant applications, whereas synthetic derivatives (e.g., ASC-J9) are optimized for receptor-specific therapies .

Biological Activity

1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxyphenyl)-, commonly referred to as a curcuminoid antioxidant, is derived from natural sources such as turmeric (Curcuma longa) and torch ginger (Etlingera elatior). This compound has garnered significant attention in the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential antiviral properties. This article presents a detailed overview of its biological activities supported by research findings and data tables.

  • IUPAC Name : (1E,4Z,6E)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one
  • Molecular Formula : C19H16O4
  • Molecular Weight : 308.3 g/mol
  • CAS Number : 52328-96-8

Antioxidant Activity

Research indicates that 1,4,6-heptatrien-3-one exhibits strong antioxidant properties. It effectively scavenges free radicals and inhibits lipid peroxidation. Mohamad et al. (2005) highlighted that this compound demonstrates superior antioxidant activity compared to alpha-tocopherol .

StudyFindings
Mohamad et al. (2005)Inhibition of lipid peroxidation more potent than alpha-tocopherol
Benchchem (2024)Scavenges free radicals; protects cells from oxidative damage

Anti-inflammatory Activity

The compound has shown significant anti-inflammatory effects. A study by Spandidos Publications (2021) demonstrated that it alleviates lipopolysaccharide-induced inflammation in murine macrophages by targeting NF-κB translocation . The compound's ability to inhibit nitric oxide secretion in RAW264.7 cells was also noted.

StudyFindings
Spandidos Publications (2021)Inhibits LPS-induced nitric oxide secretion in RAW264.7 cells
MDPI (2020)Curcumin analogs exhibit varying effects on BACE1 expression related to neuroinflammation

Antiviral Activity

Recent studies have suggested potential antiviral properties against SARS-CoV-2. The compound inhibits the nucleocapsid protein of the virus, thereby preventing replication.

StudyFindings
MedChemExpressExhibits antiviral activity against SARS-CoV-2

The mechanisms underlying the biological activities of 1,4,6-heptatrien-3-one involve several pathways:

  • Antioxidant Mechanism : The compound scavenges free radicals and reduces oxidative stress by inhibiting lipid peroxidation.
  • Anti-inflammatory Pathway : It modulates inflammatory responses by downregulating pro-inflammatory cytokines and enzymes. Specifically, it inhibits NF-kB translocation in macrophages.
  • Antiviral Mechanism : By targeting viral proteins essential for replication, it disrupts the life cycle of viruses such as SARS-CoV-2.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

  • Neuroprotection : A study investigated the effects of curcumin analogs on Alzheimer’s disease models. The findings suggested that structural modifications enhance the inhibition of BACE1 expression and improve cognitive dysfunction in animal models .
  • Inflammatory Diseases : Research involving RAW264.7 macrophages indicated that treatment with 1,4,6-heptatrien-3-one significantly reduced markers of inflammation compared to control treatments .

Q & A

Basic: What are the recommended methodologies for synthesizing 1,4,6-heptatrien-3-one derivatives with high purity?

Answer:
Synthesis of diarylheptanoids like this compound typically involves multi-step organic reactions, including Claisen-Schmidt condensations or aldol reactions. Key steps:

  • Route Design : Conduct literature reviews to identify analogous synthetic pathways (e.g., curcumin derivatives in ). Prioritize routes with minimal side products.
  • Purification : Use column chromatography (silica gel) with gradients of ethyl acetate/hexane, followed by recrystallization. Confirm purity via HPLC or TLC (≥95% purity as in ).
  • Characterization : Employ NMR (e.g., 1^1H and 13^{13}C) and high-resolution mass spectrometry (HRMS) to verify structural integrity (as demonstrated in ).
    Safety : Follow GHS protocols for skin/eye protection ().

Basic: How can researchers characterize the structural and electronic properties of this compound?

Answer:

  • Spectroscopy : Use 1^1H NMR to identify phenolic -OH protons (δ ~5-6 ppm) and conjugated enone systems (δ ~6-7 ppm for olefinic protons). IR spectroscopy confirms carbonyl (C=O) stretches (~1650 cm1^{-1}) ( ).
  • X-ray Crystallography : Resolve stereochemistry and confirm planar geometry of the heptatrienone backbone (similar to curcumin analogs in ).
  • Computational Tools : Generate optimized geometries using DFT (B3LYP/6-31G*) to predict electronic transitions and HOMO-LUMO gaps ().

Basic: What are the optimal storage conditions to maintain compound stability?

Answer:

  • Temperature : Store at 2–8°C in amber vials to prevent photodegradation ().
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of phenolic groups.
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring ().

Advanced: How can mechanistic studies elucidate its biological targets (e.g., NF-κB inhibition)?

Answer:

  • In Vitro Assays : Use luciferase reporter gene assays in HEK293 cells to measure NF-κB activity ().
  • Molecular Docking : Simulate interactions with NF-κB subunits (p50/p65) using AutoDock Vina. Validate with site-directed mutagenesis ( ).
  • Kinetic Analysis : Determine IC50_{50} values via dose-response curves and compare with natural analogs ().

Advanced: What experimental designs assess environmental fate and biodegradation pathways?

Answer:

  • Abiotic Studies : Expose the compound to UV light (λ = 254 nm) and analyze photoproducts via LC-MS ().
  • Biotic Degradation : Use soil microcosms with GC-MS to track metabolite formation (e.g., hydroxylated byproducts).
  • Partition Coefficients : Measure log KowK_{ow} (octanol-water) to predict bioaccumulation potential ( ).

Advanced: How can QSAR models optimize bioactivity while reducing toxicity?

Answer:

  • Descriptor Selection : Calculate topological (Wiener index) and electronic (Mulliken charges) parameters from optimized geometries ( ).
  • Model Validation : Use partial least squares (PLS) regression with cross-validation (R2^2 > 0.8).
  • Toxicity Prediction : Apply ADMET tools (e.g., ProTox-II) to flag hepatotoxic or mutagenic motifs ( ).

Basic: What safety protocols are critical during handling?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats (GHS Category 2 skin/eye irritant; ).
  • Ventilation : Use fume hoods to avoid inhalation of aerosols ().
  • Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste ().

Advanced: Which computational strategies predict intermolecular interactions with biological targets?

Answer:

  • Molecular Dynamics (MD) : Simulate binding to cyclooxygenase-2 (COX-2) over 100 ns trajectories (GROMACS).
  • Free Energy Calculations : Use MM-PBSA to estimate binding affinities (ΔG ~ -8 kcal/mol for strong inhibitors).
  • Pharmacophore Modeling : Identify essential motifs (e.g., phenolic -OH, conjugated ketone) using Discovery Studio ( ).

Basic: What assays are suitable for initial biological screening?

Answer:

  • Antioxidant Activity : DPPH radical scavenging assay (IC50_{50} < 50 µM indicates potency; ).
  • Cytotoxicity : MTT assay in HepG2 cells (CC50_{50} > 100 µM suggests low toxicity; ).
  • Anti-inflammatory : ELISA to measure TNF-α suppression in LPS-stimulated macrophages ().

Advanced: How to design multi-step syntheses with improved atom economy?

Answer:

  • Catalysis : Use organocatalysts (e.g., proline derivatives) for asymmetric aldol reactions ( ).
  • Flow Chemistry : Optimize residence time and temperature in microreactors to enhance yield (>80%; ).
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer workups ( ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxyphenyl)-
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1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxyphenyl)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.